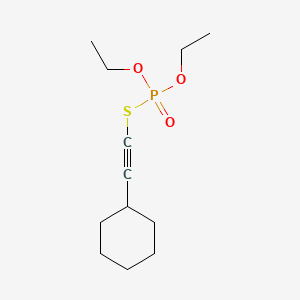![molecular formula C6H14N2O2 B14349830 (E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium CAS No. 92670-22-9](/img/structure/B14349830.png)
(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium is a complex organic compound with unique structural features. This compound is characterized by the presence of two oxido groups and two azaniumylidene groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium typically involves the reaction of propan-2-ylamine with an oxidizing agent under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The oxido and azaniumylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may yield amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiosulfate: An oxyanion of sulfur with similar oxidation states.
2-Fluorodeschloroketamine: A dissociative anesthetic with structural similarities.
Uniqueness
(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium is unique due to its specific combination of oxido and azaniumylidene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
92670-22-9 |
|---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium |
InChI |
InChI=1S/C6H14N2O2/c1-5(2)7(9)8(10)6(3)4/h5-6H,1-4H3/b8-7+ |
InChI-Schlüssel |
RPXUZCYBFILIMM-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)/[N+](=[N+](/C(C)C)\[O-])/[O-] |
Kanonische SMILES |
CC(C)[N+](=[N+](C(C)C)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)
![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)
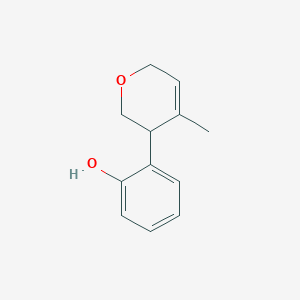
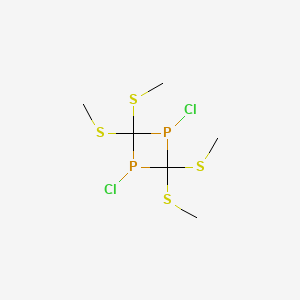
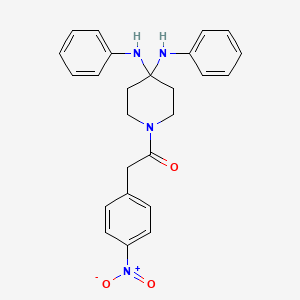
![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)

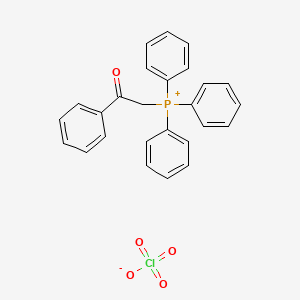
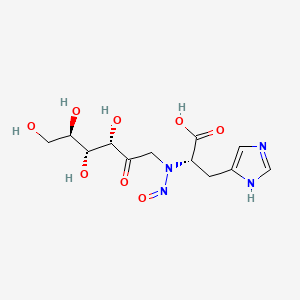
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
silyl](/img/structure/B14349844.png)


